2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
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Description
The compound “2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a naphthalene ring and a sulfanyl group.
Molecular Structure Analysis
The imidazole ring in the compound is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it can show two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Anticancer Applications
Imidazole derivatives, like our compound of interest, are known for their potential as anticancer agents. They can function as inhibitors of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they may act as inhibitors of NF-κB, a protein complex that plays a key role in regulating the immune response to infection . By modulating this pathway, imidazole derivatives can potentially suppress the growth of cancer cells.
Antibacterial and Antimycobacterial Activity
The imidazole ring is a core structure in many pharmacologically active molecules with antibacterial properties. Compounds with this moiety can be designed to target specific bacterial enzymes or pathways, leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .
Antifungal and Antihelmintic Effects
Similar to their antibacterial properties, imidazole-containing compounds have been shown to possess antifungal and antihelmintic activities. They can disrupt the cell membrane integrity of fungi and parasites, leading to their death. This makes them valuable in treating infections caused by these organisms .
Anti-inflammatory Properties
Imidazole derivatives can also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property can be harnessed to treat various inflammatory disorders, potentially including autoimmune diseases .
Antidiabetic Potential
Research has indicated that imidazole compounds may have applications in managing diabetes. They can modulate insulin signaling pathways or act on other targets that influence glucose metabolism, offering a new avenue for diabetes treatment .
Antiviral and Immunomodulatory Uses
The structural versatility of imidazole allows for the development of compounds with antiviral activities. They can interfere with viral replication or modulate the host’s immune response to improve the clearance of the virus .
Neuroprotective Effects
Imidazole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. They may protect neurons from damage by inhibiting neuroinflammatory processes or by acting as antioxidants .
Gastrointestinal Therapeutics
Compounds with an imidazole ring, such as our compound, may be used to treat gastrointestinal disorders due to their ability to modulate acid secretion and protect the gastric mucosa. This could lead to new treatments for conditions like peptic ulcers .
properties
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-17-10-11-20(21(14-17)29-2)26-13-12-24-23(26)30-15-22(27)25-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBPROVFWQMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
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